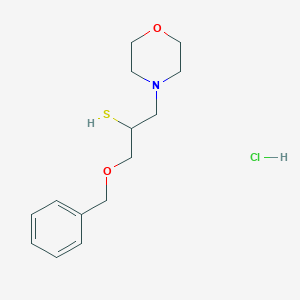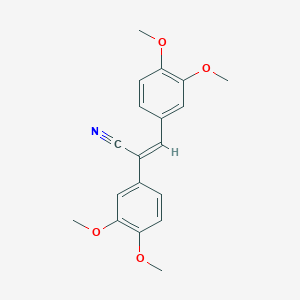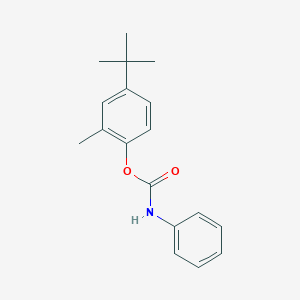![molecular formula C27H20F2N2O4 B4965078 N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide)](/img/structure/B4965078.png)
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide), also known as MBP-F, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. MBP-F is a derivative of bisphenol A and has a molecular formula of C28H20F2N2O4.
Mecanismo De Acción
The mechanism of action of N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation, such as topoisomerase IIα and HDAC. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) has been shown to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) is its potential as a new drug candidate for the treatment of cancer and other diseases. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for drug development. However, one of the limitations of N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide). One area of interest is in the development of new drugs for the treatment of cancer and other diseases. N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is in the study of the mechanism of action of N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide). A better understanding of how the compound works could lead to the development of more effective drugs. Finally, research is needed to determine the safety and toxicity of N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide), which is essential for its development as a therapeutic agent.
Métodos De Síntesis
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) can be synthesized by the reaction of bisphenol A with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate which is then treated with 2,4-dihydroxybenzaldehyde to yield N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide). The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) has been found to have potential applications in various fields of scientific research. One of the key areas of interest is in the development of new drugs for the treatment of cancer. N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) has been shown to have anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory and anti-oxidant properties, which could be useful in the development of drugs for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-fluoro-N-[4-[[4-[(2-fluorobenzoyl)amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F2N2O4/c28-20-7-3-1-5-18(20)26(34)30-22-11-9-16(14-24(22)32)13-17-10-12-23(25(33)15-17)31-27(35)19-6-2-4-8-21(19)29/h1-12,14-15,32-33H,13H2,(H,30,34)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOUBCIWPJCKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4F)O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis(2-fluorobenzamide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-butyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4964997.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-isonicotinoyl-4-piperidinecarboxamide](/img/structure/B4965002.png)
![N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine](/img/structure/B4965017.png)
![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4965021.png)
![2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4965026.png)

![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate](/img/structure/B4965040.png)

![1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate](/img/structure/B4965050.png)
![N-(4-ethoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4965058.png)
![2-{[2-(4-nitrophenyl)acetyl]amino}ethyl benzoate](/img/structure/B4965090.png)

![4-[(5-bromo-2-furyl)methylene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4965116.png)
![2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4965124.png)